Ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester)
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Overview
Description
Ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester) is a complex organic compound that belongs to the class of thiols, which are sulfur-containing analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group, which imparts unique chemical properties to these compounds . This particular compound is notable for its intricate structure, which includes a quinoline moiety, a methoxy group, and a sulfate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester) typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
The final step includes the esterification of the sulfhydryl group with sulfuric acid to form the hydrogen sulfate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline moiety can undergo reduction reactions to form dihydroquinolines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfhydryl group can form covalent bonds with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol with a strong odor, used as an odorant in natural gas.
Methoxyquinoline: A quinoline derivative with a methoxy group, used in various chemical syntheses.
Propylamine: A simple amine used as a building block in organic synthesis.
Uniqueness
Ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester) is unique due to its combination of a thiol, quinoline, and sulfate ester, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
41287-28-9 |
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Molecular Formula |
C15H20N2O5S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-methoxy-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C15H20N2O5S2/c1-21-14-11-15(17-13-6-3-2-5-12(13)14)22-9-4-7-16-8-10-23-24(18,19)20/h2-3,5-6,11,16H,4,7-10H2,1H3,(H,18,19,20) |
InChI Key |
HUDJILALRMSBJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)OCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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